molecular formula C42H74Br2N2 B14412251 1,1'-Dihexadecyl-4,4'-bipyridin-1-ium dibromide CAS No. 87582-24-9

1,1'-Dihexadecyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B14412251
CAS No.: 87582-24-9
M. Wt: 766.9 g/mol
InChI Key: QUGJFLCIVWZZFH-UHFFFAOYSA-L
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Description

1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often referred to as viologens. The compound is characterized by its two hexadecyl chains attached to the nitrogen atoms of the bipyridinium core, and it is typically found in its dibromide salt form.

Preparation Methods

The synthesis of 1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide can be achieved through a series of chemical reactions. One common method involves the Zincke reaction, where rigid, electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing bipyridinium units. The reaction conditions typically involve the use of solvents like acetone and reagents such as triethylamine and trifluoroacetic acid .

Mechanism of Action

The mechanism of action of 1,1’-Dihexadecyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile component in electrochemical systems. The hexadecyl chains provide hydrophobic properties, allowing the compound to interact with lipid membranes and other hydrophobic environments .

Properties

CAS No.

87582-24-9

Molecular Formula

C42H74Br2N2

Molecular Weight

766.9 g/mol

IUPAC Name

1-hexadecyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide

InChI

InChI=1S/C42H74N2.2BrH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-43-37-31-41(32-38-43)42-33-39-44(40-34-42)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h31-34,37-40H,3-30,35-36H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

QUGJFLCIVWZZFH-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCC.[Br-].[Br-]

Origin of Product

United States

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